2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride
CAS No.: 1220033-32-8
Cat. No.: VC2831605
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220033-32-8 |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | 2-(methylamino)-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-8-4-3-5-11(7-8)9(12)6-10-2;/h8,10H,3-7H2,1-2H3;1H |
| Standard InChI Key | YDRDEQCZEMWYLA-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)CNC.Cl |
| Canonical SMILES | CC1CCCN(C1)C(=O)CNC.Cl |
Introduction
2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol . It is a hydrochloride salt of the parent compound 2-(methylamino)-1-(3-methylpiperidin-1-yl)ethanone, which is characterized by its piperidine ring linked to a methylamino group and an ethanone group .
Synthesis and Applications
The synthesis of 2-(methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride involves various organic chemistry methods, which are not explicitly detailed in the available literature but generally involve reactions that form the piperidine ring and attach the ethanone and methylamino groups.
This compound is of interest in medicinal chemistry due to its potential biological activities, although specific applications or biological effects are not widely documented in the available sources.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, including:
Safety and Handling
The compound is classified as an irritant, requiring appropriate handling and safety precautions to avoid exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume